Telomestatin Telomestatin Telomestatin is a member of 1,3-oxazoles.
Telomestatin is a natural product found in Streptomyces anulatus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0544875
InChI: InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3
SMILES: CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1
Molecular Formula: C26H14N8O7S
Molecular Weight: 582.5 g/mol

Telomestatin

CAS No.:

Cat. No.: VC0544875

Molecular Formula: C26H14N8O7S

Molecular Weight: 582.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Telomestatin -

Specification

Molecular Formula C26H14N8O7S
Molecular Weight 582.5 g/mol
IUPAC Name 4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene
Standard InChI InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3
Standard InChI Key YVSQVYZBDXIXCC-UHFFFAOYSA-N
Isomeric SMILES CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1
SMILES CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1
Canonical SMILES CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1
Appearance Solid powder

Introduction

Chemical Properties and Structural Features

The molecular architecture of telomestatin underpins its biological activity (Table 1).

Table 1: Chemical Properties of Telomestatin

PropertyValue
Molecular formulaC26H14N8O7S
Molecular weight582.5 g/mol
PubChem CID443590
IUPAC name4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene
SolubilityPoor aqueous solubility

The compound’s planar macrocyclic core enables π-π stacking with G-tetrads, while methyl groups enhance hydrophobic interactions . Structural analogs like L2A2-6M(4)OTD, which incorporate methyl oxazole units, exhibit 3-fold higher G4 stabilization compared to the parent compound .

Mechanism of Action

Telomerase Inhibition

Telomestatin inhibits telomerase by stabilizing G4 structures at telomeres, preventing the enzyme from extending single-stranded 3' overhangs. In multiple myeloma cells (ARD, MM1S, ARP), 1–10 μM telomestatin reduced telomerase activity by 80–90% within 7 days, leading to telomere shortening (0.5–1.0 kb loss over 3 weeks) and apoptotic cell death . Notably, gene expression profiling revealed minimal off-target effects, with only 0.23% of 33,000 genes showing ≥2-fold changes after 7 days of treatment .

POT1 Protein Displacement

Telomestatin disrupts the telomere-capping protein POT1 (Protection of Telomeres 1). In EcR293 cells, 72-hour treatment caused rapid POT1 delocalization from telomeres without affecting TRF2 (a duplex telomere-binding protein) . This uncapping exposes chromosome ends, activating DNA damage responses akin to the Hayflick limit .

Non-Telomeric Targets

In glioma stem cells (GSCs), telomestatin downregulates the proto-oncogene c-Myb by 60%, impairing tumor sphere formation at 1 μM . Immunohistochemistry of glioblastoma multiforme (GBM) samples confirmed elevated c-Myb levels (p < 0.01 vs. normal tissue), suggesting a therapeutically exploitable vulnerability .

Preclinical Anticancer Activity

Multiple Myeloma

In ARD, ARP, and MM1S cell lines, telomestatin (1–10 μM) reduced viability by 70–90% over 5 weeks. Apoptosis correlated with telomere shortening rates of 50–100 bp/day, achieving critical telomere lengths (<4 kb) required for senescence .

Glioblastoma

Patient-derived GSCs treated with 1 μM telomestatin showed complete ablation of sphere-forming capacity, while CD133+ stem cell populations decreased from 60–92% to 24–43% (p < 0.05) . In xenograft models, daily intraperitoneal administration (5 mg/kg) reduced tumor volume by 65% vs. controls (p < 0.01) .

Molecular Binding Dynamics

Molecular dynamics simulations (2.5–11.5 μs trajectories) compared telomestatin’s binding to hybrid (PDB: 5dww) vs. parallel G4 structures (Table 2) .

Table 2: Binding Parameters of Telomestatin to G4 DNA

SystemRMSF Reduction at T12–T13 LoopΔG Binding (kcal/mol)
Hybrid G40.8 Å−12.3 ± 1.2
Parallel G40.3 Å−8.9 ± 0.9

Telomestatin preferentially stabilizes hybrid G4s, reducing root-mean-square fluctuation (RMSF) at flexible loops by 0.8 Å . This selectivity arises from complementary steric matching between the macrocycle and the hybrid G4’s diagonal loop geometry .

Synthetic Derivatives and Structure-Activity Relationships

Modifying the oxazole rings improves potency (Table 3).

Table 3: G4 Stabilization by Telomestatin Derivatives

DerivativeMethyl GroupsΔTm (°C) vs. Parent
L2A2-6OTD (3a)0Baseline
L2A2-6M(2)OTD (3b)2+4.2
L2A2-6M(4)OTD (3c)4+6.8

Adding methyl groups to positions 2 and 4 of the oxazole rings (3b, 3c) increased melting temperature (Tm) by 4.2–6.8°C, enhancing G4 stability . These derivatives also showed 10-fold higher potency in displacing POT1 from telomeric overhangs .

Challenges and Future Directions

Despite promising preclinical data, telomestatin faces limitations:

  • Poor solubility: LogP > 3 limits bioavailability . Prodrug strategies using PEGylation are under investigation.

  • Off-target effects: At 10 μM, telomestatin binds non-telomeric G4s in oncogene promoters (e.g., c-Myc), potentially causing genotoxicity .

  • Resistance mechanisms: Telomerase-negative cancers may bypass telomere shortening via alternative lengthening of telomeres (ALT).

Second-generation analogs like 6M(4)OTD and nanoparticle formulations aim to address these issues. Phase I trials for a water-soluble derivative (TMS-1) are anticipated by 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator